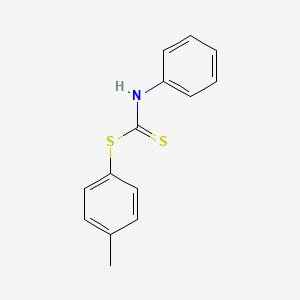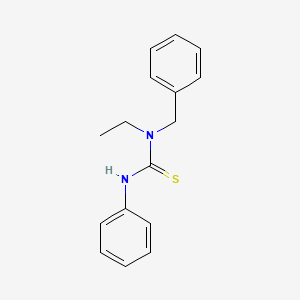
1-Benzyl-1-ethyl-3-phenyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzyl isothiocyanate with ethylamine and phenylamine under controlled conditions . The reaction typically involves the use of solvents such as ethanol or methanol and requires heating to facilitate the formation of the thiourea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to ensure the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-1-ethyl-3-phenyl-2-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a corrosion inhibitor for metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1-ethyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
1-Benzyl-3-phenylthiourea: Shares structural similarities but lacks the ethyl group, which may influence its reactivity and biological activity.
N-benzyl-N’-phenylthiourea: Another related compound with similar functional groups but different substitution patterns.
Uniqueness: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea is unique due to the presence of both benzyl and ethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile reagent in various applications .
Propiedades
Número CAS |
101289-83-2 |
|---|---|
Fórmula molecular |
C16H18N2S |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-benzyl-1-ethyl-3-phenylthiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19) |
Clave InChI |
CIQFTOMAXKXLJP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
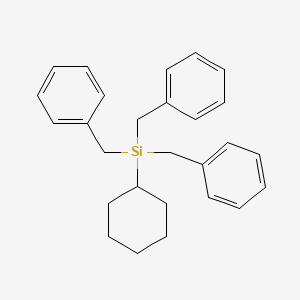
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
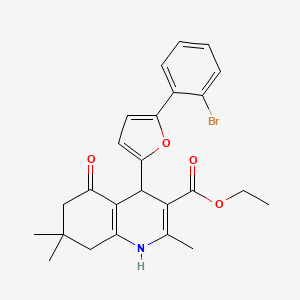

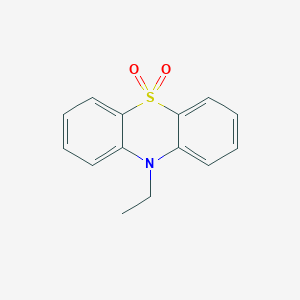

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

